2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid
Description
The compound, systematically named [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate (IUPAC name), is a benzenesulfonic acid salt of mirogabalin . It is marketed as mirogabalin besylate (USAN) and is a gabapentanoid class drug developed by Daiichi Sankyo for treating neuropathic pain, including diabetic peripheral neuropathy (DPNP) and postherpetic neuralgia (PHN) .
Properties
Molecular Formula |
C18H25NO5S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid |
InChI |
InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9) |
InChI Key |
OKJXJRVWXYRSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves several key steps. The starting material is typically a bicyclo[3.2.0]heptane derivative, which undergoes a series of chemical reactions to introduce the aminomethyl and ethyl groups at specific positions on the bicyclic ring . The reaction conditions often involve the use of strong bases and acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of mirogabalin besylate is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions . The final product is then purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to changes in cellular signaling pathways . This modulation results in the compound’s analgesic effects, making it a potential treatment for neuropathic pain .
Comparison with Similar Compounds
Research Findings and Patent Landscape
- Patent : Daiichi Sankyo holds patents for mirogabalin besylate’s solid formulations (e.g., WO2014142361A1), emphasizing excipient combinations for stability .
- Comparative studies : Mirogabalin showed 2.4-fold higher analgesic potency than pregabalin in rodent models of neuropathic pain, attributed to its α2δ-1 selectivity .
- Ongoing research: Exploration of mirogabalin in fibromyalgia (USAN therapeutic claim) and combination therapies with serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Biological Activity
The compound 2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid; benzenesulfonic acid , commonly known as Mirogabalin , is a bicyclic γ-amino acid derivative with significant pharmacological properties. This compound has garnered attention for its role in pain management, particularly in conditions such as diabetic peripheral neuropathy and fibromyalgia.
Chemical Structure
Mirogabalin features a complex bicyclic structure that contributes to its unique biological activity. Its chemical formula is with a molecular weight of approximately 207.28 g/mol.
Mirogabalin primarily acts as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels (CaV). This interaction modulates neurotransmitter release and neuronal excitability, which is crucial in the management of neuropathic pain .
Pain Management
Mirogabalin has been investigated extensively for its efficacy in treating various types of neuropathic pain:
- Diabetic Peripheral Neuropathy : Clinical trials have shown that Mirogabalin significantly reduces pain scores in patients suffering from diabetic neuropathy, demonstrating its potential as an effective analgesic agent .
- Fibromyalgia : In studies, Mirogabalin has been associated with improvements in pain relief and overall quality of life for fibromyalgia patients .
Pharmacokinetics
Mirogabalin exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High bioavailability with extensive distribution in the body.
- Metabolism : Primarily metabolized by the liver, with minimal renal excretion of unchanged drug.
These properties enhance its therapeutic effectiveness while minimizing side effects.
Case Studies
- Clinical Trial on Diabetic Neuropathy :
- Fibromyalgia Study :
Comparative Analysis
The following table summarizes key characteristics of Mirogabalin compared to other similar compounds:
| Compound | Mechanism of Action | Indications | Efficacy in Pain Management |
|---|---|---|---|
| Mirogabalin | Alpha-2-delta ligand | Diabetic neuropathy, Fibromyalgia | High |
| Pregabalin | Alpha-2-delta ligand | Neuropathic pain | Moderate |
| Gabapentin | Alpha-2-delta ligand | Epilepsy, Neuropathic pain | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the bicyclo[3.2.0]heptene core in this compound?
- Methodological Answer : The bicyclo[3.2.0]heptene moiety can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes. Formic acid derivatives act as CO surrogates to facilitate cyclization, with optimized conditions (e.g., 80–100°C, 12–24 hours) yielding high regioselectivity . For functionalization at the 6-position, aminomethylation can be achieved via nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. How does the sulfonic acid group influence the compound’s solubility and reactivity?
- Methodological Answer : The benzenesulfonic acid moiety enhances aqueous solubility due to its strong ionization in polar solvents (pKa ~1–2). Reactivity is modulated through hydrogen bonding and electrostatic interactions, particularly in catalytic or biological systems. Solubility can be quantified via UV/Visible spectroscopy (λmax shifts in varying pH) or gravimetric analysis after solvent partitioning .
Q. What analytical techniques are critical for structural validation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For the bicyclo[3.2.0]heptene core, -NMR resolves bridgehead protons (δ 2.8–3.5 ppm, multiplicity-dependent), while -NMR identifies quaternary carbons. The sulfonic acid group is confirmed via IR (S=O stretching at 1180–1250 cm) and -NMR exchange experiments in DO .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the bicycloheptene core, identifying reactive sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes, leveraging the sulfonic acid group’s electrostatic interactions with active-site arginine/lysine residues .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in bioactivity may arise from stereochemical variations or impurities. Orthogonal purification (e.g., reverse-phase HPLC with trifluoroacetic acid ion-pairing) ensures enantiomeric purity. Comparative assays (e.g., enzyme inhibition IC) under standardized buffer conditions (pH 7.4, 25°C) minimize variability .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation products. The bicycloheptene core is prone to ring-opening oxidation (mitigated by antioxidants like BHT), while the sulfonic acid group remains stable in acidic buffers .
Q. What strategies optimize regioselectivity in functionalizing the aminomethyl group?
- Methodological Answer : Protecting groups (e.g., Boc or Fmoc) prevent undesired side reactions during functionalization. Reductive amination with aldehydes/ketones under H/Pd-C or NaBH achieves selective modification, monitored via -NMR tracking of imine intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectral data for the bicyclo[3.2.0]heptene moiety?
- Methodological Answer : Variations in NMR chemical shifts may arise from solvent polarity or concentration effects. Standardized protocols (e.g., CDCl vs. DMSO-d) and cross-validation with X-ray crystallography resolve ambiguities. Reference to the Cambridge Structural Database (CSD) confirms bond angles/distances .
Environmental and Metabolic Studies
Q. What biodegradation pathways are predicted for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
